molecular formula C16H12ClN3OS B11170292 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Cat. No.: B11170292
M. Wt: 329.8 g/mol
InChI Key: VLUOMCLCESUUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-4-7-12(10-13)15(21)18-16-20-19-14(22-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21)

InChI Key

VLUOMCLCESUUKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions: The benzyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has highlighted the potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as an anticancer agent. A study synthesized a series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives and evaluated their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that several derivatives exhibited significant cytotoxicity, particularly those with fluorine or chlorine substitutions on the aromatic ring .

Mechanism of Action
The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell proliferation. The thiadiazole moiety is known to interact with biological targets, potentially leading to apoptosis in cancer cells .

Biological Research

Enzyme Inhibition Studies
In biological research contexts, this compound serves as a probe for studying enzyme interactions. It can be utilized in the design of enzyme inhibitors that may target pathways involved in disease processes such as cancer and infectious diseases.

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains and fungi. In vitro studies reported inhibition zones for common pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations . The following table summarizes the antimicrobial activity:

Microbial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Industrial Applications

Synthesis of Novel Compounds
this compound is also used as a building block in organic synthesis. Its structure allows for the development of new derivatives with potentially enhanced properties for use in pharmaceuticals and agrochemicals.

Potential as Pesticides
The compound's derivatives have been explored for their insecticidal activity against pests such as the cotton leaf worm (Spodoptera littoralis). Research indicates that modifications to the thiadiazole structure can enhance insecticidal efficacy, making it a candidate for agricultural applications .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide moiety, which can influence its reactivity and biological activity. The combination of the thiadiazole ring and the benzamide group provides a distinct structural framework that can interact with various biological targets, making it a versatile compound for research and development.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C16H12ClN3OS
Molecular Weight 329.8 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide with appropriate reagents.
  • Introduction of the Benzylthio Group : This can be accomplished via nucleophilic substitution reactions.
  • Attachment of the Chlorobenzamide Group : Standard amide coupling reactions are used for this purpose.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar thiadiazole structures exhibit broad-spectrum antibacterial and antifungal activities. The mechanism may involve inhibition of specific enzymes or disruption of cellular processes critical for microbial survival .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, with mechanisms involving the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Case Studies

  • Antifungal Activity : A study evaluated a series of thiadiazole derivatives and found that compounds similar to this compound displayed potent antifungal activity against resistant strains of Candida, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Efficacy : In vitro tests against the NCI-60 cell line panel revealed that several derivatives related to this compound exhibited significant antiproliferative effects, with IC50 values indicating effective growth inhibition across multiple cancer types .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit MMPs and other enzymes involved in cancer progression.
  • Cellular Disruption : It disrupts cellular signaling pathways that are crucial for microbial and cancer cell survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.